molecular formula C12H13N3O B14581149 2-Pyrimidinamine, 4-methoxy-6-methyl-5-phenyl- CAS No. 61539-02-4

2-Pyrimidinamine, 4-methoxy-6-methyl-5-phenyl-

Cat. No.: B14581149
CAS No.: 61539-02-4
M. Wt: 215.25 g/mol
InChI Key: GNDDWEMZFMXFBZ-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, 4-methoxy-6-methyl-5-phenyl-: is an organic compound belonging to the class of aminopyrimidines It is characterized by a pyrimidine ring substituted with methoxy, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrimidinamine, 4-methoxy-6-methyl-5-phenyl- typically involves the reaction of appropriate substituted pyrimidines with amines under controlled conditions. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with an amine in the presence of a base. The reaction conditions often include solvents like ethanol or dimethylformamide and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Pyrimidinamine, 4-methoxy-6-methyl-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride are employed.

    Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 2-Pyrimidinamine, 4-methoxy-6-methyl-5-phenyl- serves as a building block for the synthesis of more complex molecules. It is used in the development of heterocyclic compounds with potential biological activities.

Biology and Medicine: This compound is investigated for its potential pharmacological properties. It may act as an intermediate in the synthesis of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for developing new therapeutic agents.

Industry: In the material science industry, this compound is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 4-methoxy-6-methyl-5-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-Pyrimidinamine, 4,6-dimethyl-
  • 2-Pyrimidinamine, 4-chloro-6-methyl-
  • 2-Amino-4-hydroxy-6-methylpyrimidine

Comparison: Compared to similar compounds, 2-Pyrimidinamine, 4-methoxy-6-methyl-5-phenyl- is unique due to the presence of the methoxy and phenyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

61539-02-4

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

4-methoxy-6-methyl-5-phenylpyrimidin-2-amine

InChI

InChI=1S/C12H13N3O/c1-8-10(9-6-4-3-5-7-9)11(16-2)15-12(13)14-8/h3-7H,1-2H3,(H2,13,14,15)

InChI Key

GNDDWEMZFMXFBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)OC)C2=CC=CC=C2

Origin of Product

United States

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